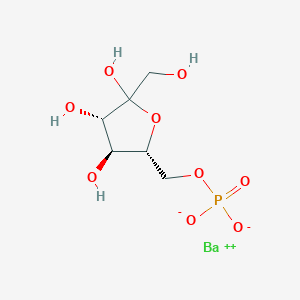
Fructose-6-phosphate barium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fructose-6-phosphate barium salt is a chemical compound with the molecular formula C6H11O9PBa and a molecular weight of 395.45 g/mol . It is an amorphous powder that is practical grade and often used in various biochemical applications. This compound is a derivative of fructose-6-phosphate, a key intermediate in the glycolysis metabolic pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fructose-6-phosphate barium salt can be synthesized through multi-enzymatic cascade reactions. One approach involves the aldol cleavage-aldol formation cascade, where glyceraldehyde 3-phosphate is generated from fructose 1,6-bisphosphate and then consumed in situ for a consecutive carboligation step catalyzed by fructose 6-phosphate aldolase . Another method involves aldolase-kinase coupling, where the unphosphorylated ketose is produced in situ by fructose 6-phosphate aldolase-catalyzed carboligation, followed by a hexokinase-catalyzed phosphorylation step .
Industrial Production Methods: Industrial production of this compound involves the enzymatic conversion of glucose-6-phosphate to fructose-6-phosphate, followed by the addition of barium ions to form the barium salt. The process requires precise control of pH and temperature to ensure optimal enzyme activity and product yield .
Analyse Des Réactions Chimiques
Types of Reactions: Fructose-6-phosphate barium salt undergoes various chemical reactions, including:
Oxidation: Conversion to fructose 1,6-bisphosphate in the presence of specific enzymes.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions involving phosphate groups are possible, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Enzymes such as phosphofructokinase are commonly used.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Strong nucleophiles and appropriate catalysts.
Major Products:
Oxidation: Fructose 1,6-bisphosphate.
Reduction: Reduced forms of fructose-6-phosphate.
Substitution: Various substituted phosphate derivatives.
Applications De Recherche Scientifique
Fructose-6-phosphate barium salt has numerous applications in scientific research:
Mécanisme D'action
Fructose-6-phosphate barium salt exerts its effects primarily through its role in metabolic pathways. It is converted to fructose 1,6-bisphosphate by the enzyme phosphofructokinase, a key regulatory step in glycolysis . This conversion is crucial for the continuation of the glycolytic pathway, leading to the production of energy in the form of ATP . The compound also interacts with other enzymes such as glucose-6-phosphate isomerase, facilitating the interconversion of glucose-6-phosphate and fructose-6-phosphate .
Comparaison Avec Des Composés Similaires
Glucose-6-phosphate barium salt: Similar in structure but differs in the position of the phosphate group.
6-Phosphogluconic acid barium salt: Another phosphate derivative with different biochemical roles.
Uniqueness: Fructose-6-phosphate barium salt is unique due to its specific role in glycolysis and gluconeogenesis. Its ability to act as a substrate for multiple enzymes and its involvement in key metabolic pathways distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C6H11BaO9P |
|---|---|
Poids moléculaire |
395.45 g/mol |
Nom IUPAC |
barium(2+);[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H13O9P.Ba/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13);/q;+2/p-2/t3-,4-,5+,6?;/m1./s1 |
Clé InChI |
JIBHRTXWOCOJFJ-WYVTXLGVSA-L |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H](C(O1)(CO)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
SMILES canonique |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


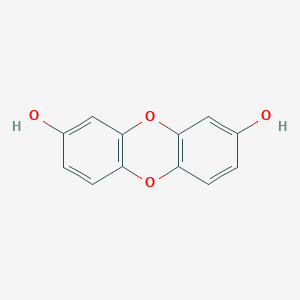
![4-Amino-2-[(diethylamino)methyl]-6-ethylphenol](/img/structure/B13797447.png)
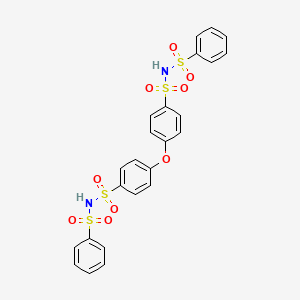
![Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate](/img/structure/B13797455.png)
![Furo[2,3-E]benzoxazole](/img/structure/B13797458.png)
![(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13797463.png)

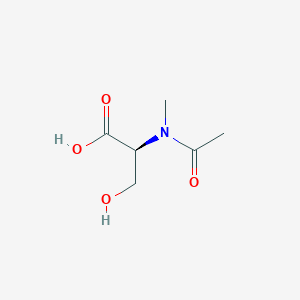
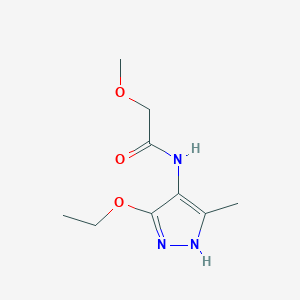

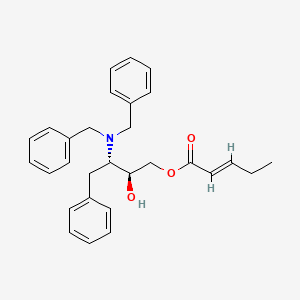
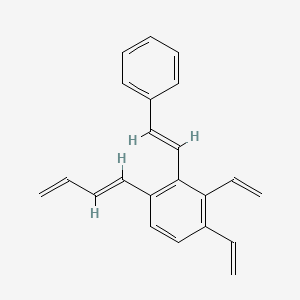
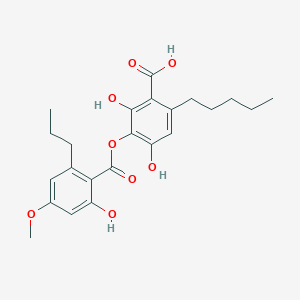
![2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)
